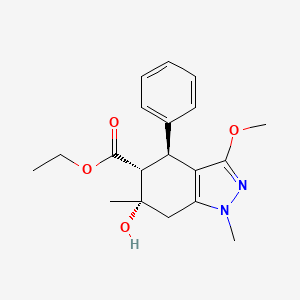
1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1H-Indazole-5-carboxylic acid derivatives typically involves multi-step reactions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indazole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups into the indazole ring.
Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, expanding the molecular framework.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized indazole derivatives with enhanced chemical properties .
Scientific Research Applications
1H-Indazole-5-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug discovery and development.
Medicine: Some indazole-based compounds are being investigated as potential treatments for neurological disorders, cardiovascular diseases, and cancer.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-5-carboxylic acid derivatives involves interactions with specific molecular targets and pathways. For example, some indazole derivatives act as inhibitors of enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell signaling and metabolism. By inhibiting these enzymes, the compounds can modulate various cellular processes, leading to therapeutic effects. Additionally, indazole derivatives can interact with receptors and ion channels, influencing neurotransmission and other physiological functions .
Comparison with Similar Compounds
1H-Indazole-5-carboxylic acid derivatives can be compared with other similar compounds, such as:
1H-Indazole-3-carboxylic acid: This compound has a similar indazole core but differs in the position of the carboxylic acid group, leading to distinct chemical and biological properties.
2H-Indazole-5-carboxylic acid:
1H-Indole-5-carboxylic acid: Indole derivatives share a similar fused ring structure but contain only one nitrogen atom, resulting in different chemical behavior and uses.
Properties
CAS No. |
64670-59-3 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl (4S,5R,6S)-6-hydroxy-3-methoxy-1,6-dimethyl-4-phenyl-5,7-dihydro-4H-indazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-25-18(22)16-14(12-9-7-6-8-10-12)15-13(11-19(16,2)23)21(3)20-17(15)24-4/h6-10,14,16,23H,5,11H2,1-4H3/t14-,16-,19-/m0/s1 |
InChI Key |
HCWAMERNTFRFOB-QOKNQOGYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C2=C(C[C@]1(C)O)N(N=C2OC)C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)N(N=C2OC)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



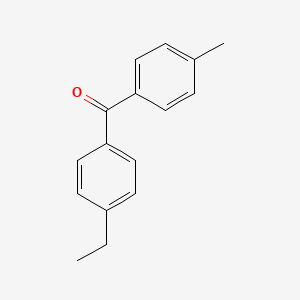
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
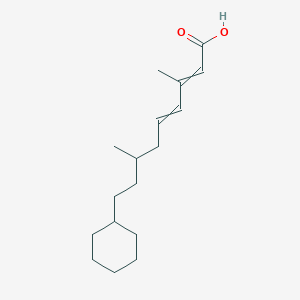
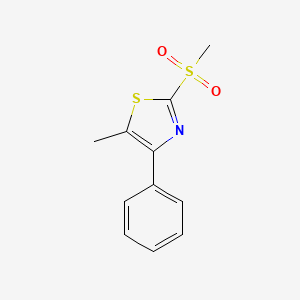
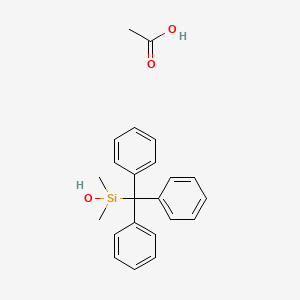
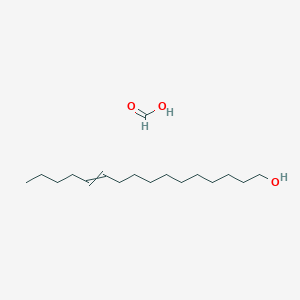

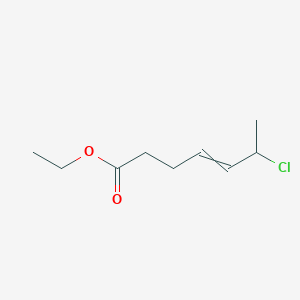
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
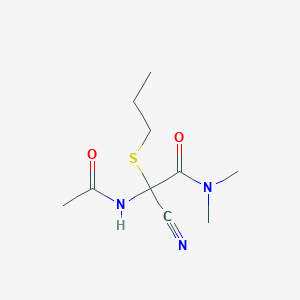
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
